molecular formula C50H46O6 B12605401 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene CAS No. 879219-31-5

1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene

Katalognummer: B12605401
CAS-Nummer: 879219-31-5
Molekulargewicht: 742.9 g/mol
InChI-Schlüssel: ZPMOWIOMDPVJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene: is a complex organic compound characterized by multiple phenylmethoxy groups attached to a benzene ring This compound is known for its intricate structure, which includes multiple aromatic rings and ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene typically involves multiple steps, starting with the preparation of the phenylmethoxy groups. These groups are then attached to a benzene ring through a series of etherification reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkages .

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the lab. This would include optimizing the reaction parameters to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH₃)

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as quinones, reduced forms of the compound, and substituted derivatives where the phenylmethoxy groups are replaced by other functional groups .

Wissenschaftliche Forschungsanwendungen

1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene
  • 3,5-Bis(phenylmethoxy)benzenemethanol
  • 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-methylbenzene

Uniqueness

1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene is unique due to its specific arrangement of phenylmethoxy groups and the presence of an ethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

879219-31-5

Molekularformel

C50H46O6

Molekulargewicht

742.9 g/mol

IUPAC-Name

1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene

InChI

InChI=1S/C50H46O6/c1-2-38-23-45(55-36-43-25-47(51-32-39-15-7-3-8-16-39)30-48(26-43)52-33-40-17-9-4-10-18-40)29-46(24-38)56-37-44-27-49(53-34-41-19-11-5-12-20-41)31-50(28-44)54-35-42-21-13-6-14-22-42/h3-31H,2,32-37H2,1H3

InChI-Schlüssel

ZPMOWIOMDPVJRD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=C1)OCC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.